Dehydrocholate

Description

Properties

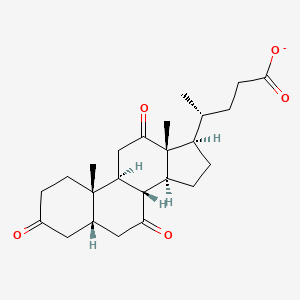

Molecular Formula |

C24H33O5- |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C24H34O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,16-,17+,18+,22+,23+,24-/m1/s1 |

InChI Key |

OHXPGWPVLFPUSM-KLRNGDHRSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Dehydrocholate Signaling in Liver Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocholic acid (DHC), a synthetic bile acid analog, is recognized primarily for its potent choleretic (bile flow-stimulating) properties.[1] Unlike endogenous bile acids which play complex roles as signaling molecules through receptors like the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled Receptor 5 (TGR5), the precise molecular signaling pathways of dehydrocholate in hepatocytes are not as extensively characterized.[2][3][4][5][6] This guide provides a comprehensive overview of the currently understood and hypothesized signaling mechanisms of bile acids in liver cells, with a specific focus on the potential, though largely unquantified, role of this compound. It is designed to equip researchers with the foundational knowledge and detailed experimental protocols necessary to investigate these pathways further.

While this compound's primary mechanism is thought to involve its metabolic conversion and the osmotic effect of its secretion into bile, its structural similarity to endogenous bile acids suggests potential interactions with key hepatic signaling networks that regulate bile acid homeostasis, lipid metabolism, and inflammation.[7][8] This document will delve into these pathways, present available (though limited) quantitative data, and provide detailed methodologies for key experimental investigations.

Core Signaling Pathways in Hepatocytes

Bile acid signaling in liver cells is predominantly mediated by the nuclear receptor FXR and the membrane-bound receptor TGR5. These pathways govern the expression of genes involved in bile acid synthesis, transport, and detoxification.

Farnesoid X Receptor (FXR) Signaling

FXR is a key regulator of bile acid homeostasis.[2][3] Activation of FXR by bile acids in hepatocytes initiates a signaling cascade that protects the liver from bile acid toxicity. The proposed, though not definitively quantified for this compound, FXR signaling pathway is as follows:

-

Activation: Bile acids, upon entering the hepatocyte, bind to and activate FXR in the cytoplasm.

-

Heterodimerization: Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation and Gene Regulation: The FXR/RXR heterodimer translocates to the nucleus and binds to FXR response elements (FXREs) in the promoter regions of target genes. This leads to:

-

Induction of Small Heterodimer Partner (SHP): SHP is a transcriptional repressor that in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway. This serves as a negative feedback mechanism to reduce bile acid production.

-

Upregulation of Bile Salt Export Pump (BSEP; ABCB11): BSEP is a canalicular transporter responsible for pumping bile acids out of the hepatocyte into the bile canaliculus, promoting bile flow.

-

Repression of Sodium-Taurocholate Cotransporting Polypeptide (NTCP; SLC10A1): NTCP is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into hepatocytes. Its repression reduces the influx of bile acids into the liver.

-

Takeda G-protein-coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, upon activation by bile acids, modulates intracellular cyclic AMP (cAMP) levels.[5][6] While TGR5 is expressed in various liver cell types, including Kupffer cells and sinusoidal endothelial cells, its expression in hepatocytes is low. The functional consequences of TGR5 activation in the liver are still under investigation. A generalized TGR5 signaling pathway is depicted below:

-

Ligand Binding: Bile acids bind to TGR5 on the cell surface.

-

G-protein Activation: This binding activates an associated Gαs protein.

-

Adenylate Cyclase Activation: The activated Gαs protein stimulates adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Downstream Effects: cAMP acts as a second messenger, activating Protein Kinase A (PKA) and other downstream effectors, leading to various cellular responses, including anti-inflammatory effects in Kupffer cells and modulation of sinusoidal blood flow.

Quantitative Data on this compound Signaling

Quantitative data on the direct interaction of this compound with FXR and TGR5 in liver cells is notably absent in the current literature. The tables below summarize the known effects of this compound and highlight the existing data gaps.

Table 1: this compound Interaction with Bile Acid Receptors

| Receptor | Ligand | Cell Type | Assay Type | EC50 / Potency | Citation |

| FXR | This compound | Hepatocytes | Reporter Assay | Data Not Available | - |

| TGR5 | This compound | Liver Cells | cAMP Assay | Data Not Available | - |

Table 2: Effects of this compound on Gene and Protein Expression in Hepatocytes

| Target Gene/Protein | Effect of this compound | Method | Fold Change / Quantitative Data | Citation |

| BSEP (ABCB11) | Unknown | qPCR / Western Blot | Data Not Available | - |

| SHP (NR0B2) | Unknown | qPCR / Western Blot | Data Not Available | - |

| CYP7A1 | Indirectly suggested to be regulated | Northern Blot / qPCR | Data Not Available for direct DHC effect | [1] |

| NTCP (SLC10A1) | Unknown | qPCR / Western Blot | Data Not Available | - |

Table 3: Physiological Effects of this compound on Liver Function

| Parameter | Species | Dose/Concentration | Effect | Citation |

| Bile Flow | Human | Intravenous administration | Increased ratio of bile flow to bile acid excretion | [8] |

| Biliary Lipid Secretion | Human | Intravenous administration | No significant change in the proportion of cholesterol to lecithin and bile acids | [8] |

Detailed Experimental Protocols

To facilitate further research into this compound signaling, this section provides detailed protocols for key experiments.

Protocol 1: Isolation of Primary Rat Hepatocytes

This protocol describes the two-step collagenase perfusion method for isolating primary rat hepatocytes.

Materials:

-

Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺, supplemented with 0.5 mM EGTA and 10 mM HEPES)

-

Perfusion Buffer II (e.g., Williams' Medium E with 10 mM HEPES)

-

Collagenase Solution (e.g., 0.5 mg/mL Collagenase Type IV in Perfusion Buffer II)

-

Wash Medium (e.g., Williams' Medium E with 10% Fetal Bovine Serum)

-

Peristaltic pump and tubing

-

Surgical instruments

-

70 µm cell strainer

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-

Perform a midline laparotomy to expose the peritoneal cavity.

-

Cannulate the portal vein and begin perfusion with Perfusion Buffer I at 37°C at a rate of 20-30 mL/min for 10-15 minutes, or until the liver is blanched. Sever the inferior vena cava to allow outflow.

-

Switch the perfusion to the Collagenase Solution at 37°C and continue perfusion for 10-15 minutes, or until the liver becomes soft and digested.

-

Excise the liver and transfer it to a sterile petri dish containing Wash Medium.

-

Gently mince the liver and filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cell suspension at 50 x g for 3 minutes at 4°C.

-

Discard the supernatant and gently resuspend the hepatocyte pellet in Wash Medium.

-

Repeat the centrifugation and wash step two more times.

-

Determine cell viability and concentration using a trypan blue exclusion assay.

Protocol 2: FXR Activation Reporter Gene Assay

This assay measures the ability of a compound to activate FXR and induce the expression of a reporter gene.

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

-

FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Positive control (e.g., GW4064)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed hepatocytes in a 24-well plate.

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a positive control (e.g., GW4064), and a vehicle control (e.g., DMSO).

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold activation relative to the vehicle control and plot the dose-response curve to determine the EC50 value.

Protocol 3: TGR5-Mediated cAMP Assay

This assay quantifies the change in intracellular cAMP levels upon TGR5 activation.

Materials:

-

Liver cells expressing TGR5 (e.g., cholangiocytes or a transfected cell line)

-

This compound

-

Positive control (e.g., a known TGR5 agonist)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and culture until they reach the desired confluency.

-

Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 30 minutes.

-

Add various concentrations of this compound, a positive control, and a vehicle control to the wells.

-

Incubate for the desired time (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's protocol.

-

Generate a dose-response curve and calculate the EC50 value.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of target genes such as BSEP, SHP, CYP7A1, and NTCP.

Materials:

-

Hepatocytes treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Treat hepatocytes with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Isolate total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using a qPCR master mix, primers for the target genes, and the synthesized cDNA.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Protocol 5: Western Blot for Protein Expression Analysis

This protocol is for assessing the protein levels of NTCP and BSEP.

Materials:

-

Hepatocytes treated with this compound

-

Lysis buffer with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membrane

-

Primary antibodies against NTCP, BSEP, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat hepatocytes with this compound as for qPCR.

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane and then incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative change in protein expression.

Conclusion and Future Directions

This compound is a potent choleretic agent, but its direct engagement with the key bile acid signaling pathways in liver cells, namely the FXR and TGR5 pathways, remains to be definitively established with quantitative data. This guide has outlined the current understanding of these pathways and provided a comprehensive set of experimental protocols to enable researchers to address these knowledge gaps. Future research should focus on:

-

Determining the binding affinity and activation potential (EC50) of this compound for FXR and TGR5 in hepatocytes and other liver cell types.

-

Quantifying the dose-dependent effects of this compound on the gene and protein expression of key targets in bile acid homeostasis, including BSEP, SHP, CYP7A1, and NTCP.

-

Elucidating the downstream metabolic and anti-inflammatory consequences of this compound signaling in the liver.

A clearer understanding of these molecular mechanisms will not only enhance our knowledge of bile acid physiology but also potentially open new avenues for the therapeutic application of this compound and related compounds in liver diseases.

References

- 1. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. Bile acid signaling through farnesoid X and TGR5 receptors in hepatobiliary and intestinal diseases [hbpdint.com]

- 5. Overview of Bile Acids Signaling and Perspective on the Signal of Ursodeoxycholic Acid, the Most Hydrophilic Bile Acid, in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dehydrocholic Acid | C24H34O5 | CID 6674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of Dehydrocholate in the Biliary System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocholate (DHC), a synthetic tri-keto bile acid, is a potent choleretic agent that induces a high volume of low-viscosity bile, a phenomenon termed "hydrocholeresis." Its mechanism of action is distinct from that of physiological bile acids, such as cholic acid and its conjugates. This technical guide provides a comprehensive overview of the known and putative cellular targets of this compound within the biliary system, focusing on hepatocytes and cholangiocytes. It summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate a deeper understanding for researchers and professionals in drug development. While the complete molecular picture remains to be fully elucidated, this guide synthesizes the current state of knowledge, highlighting both established effects and areas requiring further investigation.

Introduction

The biliary system, comprising the liver, gallbladder, and bile ducts, is essential for the synthesis, storage, and secretion of bile, a complex fluid critical for lipid digestion and the elimination of endogenous and xenobiotic compounds. Bile formation is a dynamic process involving the coordinated transport of bile acids, electrolytes, lipids, and water by hepatocytes and cholangiocytes. This compound has long been recognized for its ability to stimulate bile flow to a greater extent than an equimolar amount of natural bile acids. This hydrocholeretic effect is characterized by an increased bile volume with a diluted concentration of bile acids and lipids. Understanding the specific cellular and molecular targets of DHC is crucial for elucidating the mechanisms of bile secretion and for the development of novel therapeutic strategies for cholestatic liver diseases.

Hepatocellular Targets and Mechanisms

Hepatocytes are the primary producers of bile. This compound interacts with several key hepatocellular components to exert its choleretic effect.

Hepatic Uptake and Metabolism

This compound is rapidly taken up by hepatocytes from the sinusoidal blood. While specific transporters mediating its uptake have not been definitively identified, it is presumed to involve members of the organic anion-transporting polypeptide (OATP) family, which are responsible for the uptake of other bile acids.

Once inside the hepatocyte, DHC is extensively metabolized. It undergoes sequential reduction of its keto groups at positions 3, 7, and 12, leading to the formation of more hydroxylated and less hydrophobic metabolites, including cholic acid.[1][2][3] This metabolic conversion is a key aspect of its action, as the resulting metabolites are also osmotically active and contribute to the choleretic effect.[1] One study suggests that this compound may amplify the activity of cholesterol 7-alpha-hydroxylase, the rate-limiting enzyme in bile acid synthesis, thereby increasing the overall bile acid pool.[4]

Canalicular Secretion and Membrane Interactions

The secretion of bile components into the bile canaliculi is an active process mediated by a suite of ATP-binding cassette (ABC) transporters. The precise interactions of DHC and its metabolites with these transporters are not fully understood.

-

Bile Salt Export Pump (BSEP; ABCB11): While BSEP is the primary transporter for monovalent conjugated bile acids, it is unclear if DHC or its reduced metabolites are direct substrates.

-

Multidrug Resistance-Associated Protein 2 (MRP2; ABCC2): This transporter mediates the secretion of a wide range of organic anions, including bilirubin glucuronide and some bile acid conjugates. It is plausible that DHC metabolites are substrates for MRP2.

-

Na+,K+-ATPase: Chronic infusion of this compound in rats has been shown to significantly increase the activity of Na+,K+-ATPase in liver plasma membranes, an effect not observed with taurocholate.[5] This suggests a distinct modulatory role of DHC on this fundamental ion pump, which maintains the electrochemical gradients necessary for many transport processes.

The hydrocholeresis induced by DHC is "bile salt-dependent" in that it is driven by the osmotic activity of the secreted bile acid molecules.[5] However, unlike physiological bile acids, DHC does not significantly increase the secretion of biliary lipids (phospholipids and cholesterol), leading to a lipid-poor bile.[6]

Cholangiocellular Targets and Mechanisms

Cholangiocytes, the epithelial cells lining the bile ducts, modify the composition and volume of canalicular bile through secretory and absorptive processes. The large volume of dilute bile produced in response to DHC suggests a significant involvement of cholangiocytes.

"Cholehepatic Shunt" and Osmotic Drive

The prevailing hypothesis for the hydrocholeretic effect of DHC and its metabolites is the "cholehepatic shunt" mechanism. In this model, the relatively lipophilic DHC metabolites are secreted into the bile canaliculi and then reabsorbed by cholangiocytes as they transit down the biliary tree. This reabsorption is followed by their secretion back into the peribiliary plexus and return to the hepatocytes for re-secretion, creating an osmotic gradient that drives the movement of water into the bile ducts.[7]

Modulation of Ion and Water Transport

The significant increase in bile volume suggests that DHC may directly or indirectly modulate the activity of key transporters and channels in cholangiocytes.

-

Anion Exchanger 2 (AE2): This transporter, located on the apical membrane of cholangiocytes, mediates the exchange of chloride for bicarbonate and is a key driver of biliary bicarbonate secretion. While direct modulation by DHC has not been demonstrated, the altered electrolyte composition of bile during DHC choleresis suggests a potential influence on AE2 activity.[5]

-

Aquaporins (AQPs): These water channels, particularly AQP1 and AQP8, are expressed in cholangiocytes and facilitate the osmotic movement of water.[8][9] The profound hydrocholeresis induced by DHC strongly implies the involvement of aquaporins, although direct evidence of DHC-mediated regulation of AQP expression or function is currently lacking.

Quantitative Data

Quantitative data on the specific molecular interactions of this compound are limited in the literature. The following table summarizes some of the reported quantitative effects.

| Parameter | Organism/Model | This compound Effect | Other Bile Acids (for comparison) | Reference(s) |

| Bile Flow | Rat (in vivo infusion) | Marked increase (e.g., 69% increase with 0.24 µmol/min/100g) | Taurocholate: less potent choleretic | [6] |

| Biliary Bicarbonate Concentration | Rat | Weakly decreased | Salicylate: marked increase | [5] |

| Biliary Chloride Concentration | Rat | Marked diminution | Cholate: marked diminution | [5] |

| Biliary Sodium Concentration | Rat | No marked increase | Cholate: marked increase | [5] |

| Na+,K+-ATPase Activity | Rat liver plasma membranes (chronic infusion) | Significant increase | Taurocholate: no change | [5] |

| Biliary Phospholipid & Cholesterol Output | Rat (in vivo infusion) | No significant change | Taurocholate: significant increase | [5] |

Signaling Pathways and Experimental Workflows

The precise signaling pathways activated by this compound in biliary epithelial cells are largely unknown. Research on other bile acids has revealed complex signaling cascades involving intracellular messengers like calcium (Ca2+) and cyclic AMP (cAMP).[4] However, whether DHC engages these pathways remains to be determined.

Diagrams of Putative Mechanisms and Experimental Models

Figure 1: A simplified diagram illustrating the proposed cholehepatic shunt mechanism of this compound-induced hydrocholeresis.

Figure 2: A generalized workflow for studying the effects of this compound using an isolated perfused rat liver model.

Experimental Protocols

Detailed, standardized protocols for investigating the effects of this compound are crucial for reproducible research. Below are outlines for key experimental models.

Isolated Perfused Rat Liver (IPRL)

This ex vivo model allows for the study of hepatic function in the absence of systemic influences.

Objective: To measure the effect of this compound on bile flow and composition.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthesia (e.g., pentobarbital sodium)

-

Surgical instruments for cannulation

-

Perfusion apparatus with a reservoir, pump, oxygenator, and heating system

-

Krebs-Henseleit bicarbonate buffer (or bicarbonate-free buffer for specific studies)[10]

-

This compound sodium salt solution

-

Bile collection tubes

Procedure:

-

Anesthetize the rat and perform a midline laparotomy.

-

Cannulate the common bile duct with polyethylene tubing.

-

Cannulate the portal vein and inferior vena cava.

-

Transfer the liver to the perfusion chamber and initiate perfusion with oxygenated Krebs-Henseleit buffer at 37°C.

-

Allow the liver to stabilize for a baseline period (e.g., 30 minutes), collecting bile to determine the basal flow rate.

-

Introduce this compound into the perfusate at a constant infusion rate (e.g., 0.24 µmol/min/100g body weight).[6]

-

Collect bile in timed fractions throughout the infusion period.

-

At the end of the experiment, measure the volume of each bile fraction to determine the flow rate.

-

Analyze bile samples for the concentration of bile acids, electrolytes (Na+, K+, Cl-, HCO3-), phospholipids, and cholesterol using standard biochemical assays.

Isolation and Culture of Bile Duct Units (IBDUs)

This in vitro model allows for the direct study of cholangiocyte transport physiology.[11]

Objective: To assess the direct effects of this compound or its metabolites on cholangiocyte secretion and ion transport.

Materials:

-

Rat liver

-

Collagenase and other digestive enzymes

-

Cell culture medium (e.g., DMEM/F12)

-

Micropipettes for cannulation and perfusion of IBDUs

-

Fluorescent dyes for measuring intracellular pH and calcium

-

Inverted microscope with fluorescence imaging capabilities

Procedure:

-

Isolate IBDUs from rat liver by enzymatic digestion and mechanical dissociation.

-

Culture the isolated IBDUs in a suitable medium.

-

Select IBDUs with a sealed lumen for microperfusion studies.

-

Cannulate one end of an IBDU with a perfusion pipette and the other end with a collection pipette.

-

Perfuse the lumen with a control buffer and measure baseline parameters (e.g., luminal diameter, intracellular pH).

-

Switch to a perfusion buffer containing this compound or one of its metabolites at a defined concentration.

-

Monitor changes in luminal diameter as an indicator of fluid secretion or absorption.

-

Use fluorescent indicators to measure real-time changes in intracellular pH (e.g., BCECF-AM) or calcium (e.g., Fura-2 AM) in response to the test compound.

Preparation of Canalicular Membrane Vesicles

This cell-free system is used to study the direct interaction of compounds with canalicular transport proteins.

Objective: To determine if this compound or its metabolites are substrates or inhibitors of BSEP or MRP2.

Materials:

-

Rat liver

-

Homogenization buffers and solutions for subcellular fractionation

-

Radiolabeled substrates for BSEP (e.g., [3H]taurocholate) and MRP2 (e.g., [3H]leukotriene C4)

-

ATP and an ATP-regenerating system

-

Scintillation counter

Procedure:

-

Isolate canalicular-enriched liver plasma membranes from rat liver by differential and density gradient centrifugation.

-

Prepare membrane vesicles by homogenization and vesiculation.

-

To assess transport, incubate the vesicles with a radiolabeled substrate in the presence of ATP and varying concentrations of this compound or its metabolites.

-

Stop the transport reaction at specific time points by adding an ice-cold stop solution and filtering the mixture.

-

Measure the amount of radiolabeled substrate retained within the vesicles by scintillation counting.

-

Inhibition kinetics (IC50, Ki) can be determined by measuring substrate transport at a fixed concentration in the presence of a range of inhibitor (this compound) concentrations.

Conclusion and Future Directions

This compound is a powerful tool for studying the mechanisms of bile formation. Its primary cellular targets appear to be hepatocytes and cholangiocytes, where it and its metabolites exert a potent osmotic choleretic effect, likely through a cholehepatic shunt mechanism. A key distinguishing feature of its action is the stimulation of Na+,K+-ATPase activity in hepatocytes.

Despite its long history of use in research, significant gaps remain in our understanding of the specific molecular interactions of this compound. Future research should focus on:

-

Identifying the specific transporters in hepatocytes and cholangiocytes that mediate the uptake and efflux of this compound and its metabolites.

-

Elucidating the direct effects of this compound on the activity of key cholangiocyte transporters such as AE2 and aquaporins to understand the cellular basis of hydrocholeresis.

-

Investigating the intracellular signaling pathways that may be modulated by this compound in biliary epithelial cells.

-

Utilizing modern proteomics and metabolomics approaches to obtain a more comprehensive view of the cellular response to this compound treatment.

A more complete understanding of the cellular targets of this compound will not only provide deeper insights into the fundamental processes of bile secretion but may also pave the way for the development of novel therapeutic agents for cholestatic and other liver diseases.

References

- 1. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of sodium ursodeoxycholate, hyodeoxycholate and this compound on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]

- 5. Pharmacological studies on iridoid compounds. III. The choleretic mechanism of iridoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of this compound on bilirubin transport into bile in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hypercholeresis induced by unconjugated bile acid infusion correlates with recovery in bile of unconjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cholangiocytes express the aquaporin CHIP and transport water via a channel-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of bicarbonate in bile salt independent fraction of bile flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isolation of small polarized bile duct units - PubMed [pubmed.ncbi.nlm.nih.gov]

Dehydrocholate's Indirect Influence on Bile Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocholic acid, a synthetic tri-keto bile acid, is primarily recognized for its potent choleretic effect, significantly increasing the volume of bile secretion.[1][2] While its role in promoting bile flow is well-established, its direct effects on the intricate genetic regulation of bile acid synthesis have been less clear. This technical guide elucidates the mechanism by which dehydrocholate is understood to influence the genes governing bile acid homeostasis. The available evidence strongly suggests that this compound exerts its regulatory effects not directly, but through its metabolic conversion into other biologically active bile acids, namely cholic acid and deoxycholic acid.[3] These metabolites, in turn, engage the well-characterized signaling pathways that control the expression of key bile acid synthesis genes.

Metabolism of this compound

Upon administration, dehydrocholic acid undergoes significant metabolism in the liver. Human studies have shown that it is rapidly conjugated with glycine and taurine and then undergoes sequential reduction of its keto groups.[1] The major metabolite is a dihydroxy monoketo bile acid, with a smaller fraction being a monohydroxy diketo acid, and approximately 10% is converted to cholic acid.[1] The biological effects of this compound are considered to be similar to those of cholic acid, partly due to this metabolic conversion.[3] Furthermore, cholic acid can be metabolized by intestinal bacteria into the secondary bile acid, deoxycholic acid.[4][5] Therefore, the in vivo effects of this compound on gene regulation are attributable to the actions of these potent bile acid metabolites.

Core Signaling Pathways in Bile Acid Synthesis Regulation

The synthesis of bile acids from cholesterol is a tightly regulated process to prevent the accumulation of cytotoxic levels of bile acids. The primary regulatory control is a negative feedback mechanism mediated by the farnesoid X receptor (FXR), a nuclear receptor that functions as the main bile acid sensor.[6] Two principal pathways are activated by FXR to suppress bile acid synthesis:

-

The Hepatic FXR/SHP Pathway: In the liver, bile acids bind to and activate FXR. Activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[6][7] SHP then binds to and inhibits the transcriptional activity of other nuclear receptors, primarily Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are essential for the transcription of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classic bile acid synthesis pathway.[6]

-

The Intestinal FXR/FGF19 Pathway: In the terminal ileum, reabsorbed bile acids activate FXR in enterocytes. This activation leads to a robust induction and secretion of Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents).[8][9] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex, FGFR4/β-Klotho, on the surface of hepatocytes. This binding activates a signaling cascade, primarily involving the JNK pathway, which ultimately represses the transcription of CYP7A1.[10][11]

Effects of this compound Metabolites on Bile Acid Synthesis Genes

Given the metabolism of this compound, its influence on gene expression is best understood by examining the effects of its key metabolites, cholic acid (CA) and deoxycholic acid (DCA).

Cholic Acid (CA)

Cholic acid is a primary bile acid and a natural ligand for FXR, although it is a less potent activator compared to chenodeoxycholic acid (CDCA).[6] Its activation of FXR can influence the expression of target genes in both the liver and the intestine.

Deoxycholic Acid (DCA)

Deoxycholic acid is a secondary bile acid that is also a known FXR agonist.[6] It is generally considered more hydrophobic and potent in its signaling effects than cholic acid.

| Bile Acid | Gene | Experimental System | Concentration | Observed Effect | Citation |

| Cholic Acid | FGF19 | Human ileal explants | 50 µM | 81% of the induction observed with 50 µM CDCA | [8] |

| Deoxycholic Acid | FGF19 | Human ileal explants | 50 µM | 40% of the induction observed with 50 µM CDCA | [8] |

| Deoxycholic Acid | CYP7A1 | Healthy human subjects | 3 weeks of treatment | 75% decrease in serum 7α-hydroxy-4-cholesten-3-one (a marker of CYP7A1 activity) | [12] |

| Cholic Acid | CYP7A1 | Wild-type mice | Not specified | Strong repression of mRNA expression | [13] |

Experimental Protocols

Quantification of FGF19 mRNA Induction in Human Ileal Explants

This protocol is based on the methodology described for assessing the impact of various bile acids on FGF19 gene expression.[8]

-

Tissue Collection: Obtain mucosal biopsies from the terminal ileum of human subjects via endoscopy.

-

Explant Culture: Place the biopsies immediately into RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Mince the tissue into small pieces (approximately 1 mm³) and place them onto a 30-mm diameter membrane filter (0.45-µm pore size) resting on a stainless steel grid in a 35-mm culture dish. Add culture medium to the level of the filter.

-

Bile Acid Treatment: Pre-incubate the explants for 1 hour. Subsequently, replace the medium with fresh medium containing the desired concentration of the test bile acid (e.g., 50 µM cholic acid or deoxycholic acid) or vehicle control. Incubate for 6 hours.

-

RNA Extraction and qPCR: After incubation, harvest the explants and extract total RNA using a suitable commercial kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) using primers specific for human FGF19 and a reference gene (e.g., GAPDH).

-

Data Analysis: Calculate the relative FGF19 mRNA expression using the ΔΔCt method, normalizing to the reference gene and comparing the bile acid-treated samples to the vehicle-treated controls.

In Vivo Assessment of CYP7A1 Activity in Humans

This protocol is based on the methodology used to evaluate the suppressive effects of bile acids on bile acid synthesis in healthy subjects.[12]

-

Study Design: Employ a randomized, crossover study design with a sufficient washout period (e.g., 4 weeks) between treatments.

-

Subject Cohort: Recruit healthy human volunteers.

-

Treatment: Administer the test bile acid (e.g., deoxycholic acid at a dose of 15 mg/kg/day) or placebo for a defined period (e.g., 3 weeks).

-

Sample Collection: Collect blood samples at baseline and at multiple time points throughout the treatment period.

-

Biomarker Analysis: Separate serum from the blood samples. Measure the serum concentration of 7α-hydroxy-4-cholesten-3-one (C4), a validated surrogate marker for hepatic cholesterol 7α-hydroxylase (CYP7A1) activity, using a validated method such as gas chromatography-mass spectrometry (GC-MS).

-

Data Analysis: Compare the C4 levels at the end of the treatment period to baseline levels to determine the percentage of suppression of CYP7A1 activity.

Mandatory Visualizations

Caption: this compound acts indirectly on bile acid synthesis genes via its metabolites.

Caption: Workflow for quantifying FGF19 mRNA induction in human ileal explants.

Conclusion

The available scientific literature does not provide direct evidence for dehydrocholic acid as a modulator of the expression of bile acid synthesis genes. An older assertion that it amplifies the activity of cholesterol 7-alpha-hydroxylase is inconsistent with the well-established negative feedback regulation of bile acid synthesis.[2] The most plausible mechanism of action is indirect, occurring after its metabolic conversion in the liver to cholic acid and subsequently in the intestine to deoxycholic acid.[3] Both of these metabolites are known ligands for the farnesoid X receptor (FXR) and have been shown to repress the rate-limiting enzyme in bile acid synthesis, CYP7A1, and induce the intestinal hormone FGF19.[8][12] Therefore, it can be concluded that this compound contributes to the regulation of bile acid homeostasis, not as a primary signaling molecule, but as a pro-drug that gives rise to potent, biologically active bile acids. Future research could explore the direct affinity of this compound and its primary metabolites for FXR to further clarify their roles in this important metabolic pathway.

References

- 1. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]

- 3. Effects of sodium ursodeoxycholate, hyodeoxycholate and this compound on cholesterol and bile acid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxycholic acid - Wikipedia [en.wikipedia.org]

- 5. Metabolite of the month - Deoxycholic acid - biocrates life sciences gmbh [biocrates.com]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Potent stimulation of fibroblast growth factor 19 expression in the human ileum by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]

- 10. Bile acids and cytokines inhibit the human cholesterol 7α-hydroxylase gene via the JNK/c-Jun pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of treatment with deoxycholic acid and chenodeoxycholic acid on the hepatic synthesis of cholesterol and bile acids in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Overexpression of Cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dehydrocholate in Modulating Autophagy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Executive Summary

Dehydrocholate, a synthetic bile acid, is emerging as a potential modulator of autophagy, a critical cellular process for homeostasis and disease. While direct research on this compound's specific role in autophagy is limited, this guide synthesizes current understanding from related bile acids and associated signaling pathways to provide a comprehensive overview of its putative mechanisms of action. This document outlines the likely involvement of the Takeda G-protein-coupled receptor 5 (TGR5) and the farnesoid X receptor (FXR), and their downstream effects on the AMPK/mTOR signaling cascade. Detailed experimental protocols and quantitative data from analogous compounds are presented to facilitate future research in this promising area.

Introduction to Autophagy and the Role of Bile Acids

Autophagy is a highly conserved cellular degradation and recycling process essential for maintaining cellular homeostasis. It involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded and recycled. Dysregulation of autophagy is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders.

Bile acids, traditionally known for their role in lipid digestion, are now recognized as important signaling molecules that regulate various cellular processes, including autophagy. They exert their effects primarily through two key receptors: the G-protein-coupled receptor TGR5 and the nuclear receptor FXR. Activation of these receptors can trigger downstream signaling cascades that either induce or inhibit autophagy, depending on the specific bile acid, its concentration, and the cellular context.

This compound and its Putative Interaction with Autophagy Pathways

Dehydrocholic acid (DCA), a synthetic bile acid derivative, is primarily used as a choleretic to increase bile flow. While direct studies on its role in autophagy are scarce, its structural similarity to other bile acids that are known to modulate autophagy suggests a potential role in this process.

The TGR5-cAMP-AMPK Signaling Axis: A Likely Pathway for Autophagy Induction

Several bile acids activate TGR5, a cell surface receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can then activate Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activated AMPK promotes autophagy by directly phosphorylating and activating the ULK1 complex, which is essential for the initiation of autophagosome formation. Concurrently, AMPK inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a potent inhibitor of autophagy. While the specific affinity of this compound for TGR5 has not been extensively characterized, its structural relatives suggest it may act as a TGR5 agonist.

The Role of FXR: A Potential Inhibitory Pathway

In contrast to TGR5-mediated induction, the activation of the farnesoid X receptor (FXR) by certain bile acids has been shown to suppress autophagy.[1][2][3] FXR is a nuclear receptor that, upon activation, can translocate to the nucleus and regulate the transcription of genes involved in various metabolic pathways, including some autophagy-related genes.[1][2] It is plausible that this compound could also interact with FXR, potentially leading to an inhibition of autophagy. The net effect of this compound on autophagy would therefore depend on its relative affinities for TGR5 and FXR and the downstream signaling balance.

Quantitative Data from Related Bile Acids

Direct quantitative data for this compound's effect on autophagy is not currently available. However, studies on deoxycholic acid (DCA), a structurally similar secondary bile acid, provide valuable insights.

| Bile Acid | Cell Line | Concentration | Duration | Effect on LC3-II | Reference |

| Deoxycholic Acid (DCA) | T84 (colonic adenocarcinoma) | 200 µM | 24 h | 444 ± 145% increase vs. control | [4] |

| Ursodeoxycholic Acid (UDCA) | T84 (colonic adenocarcinoma) | 500 µM | 24 h | 203 ± 62% increase vs. control (not significant) | [4] |

| Glycochenodeoxycholate (GCDC) | L02 (normal hepatocytes) | 200 µM | 2, 12, 24 h | Time-dependent increase in GFP-LC3 puncta | [5] |

Experimental Protocols for Studying this compound-Induced Autophagy

The following protocols are adapted from established methods for studying autophagy and can be applied to investigate the effects of this compound.

Western Blotting for LC3-II and p62/SQSTM1

This is a standard method to assess autophagic flux. An increase in the lipidated form of LC3 (LC3-II) is a marker for autophagosome formation, while a decrease in the autophagy substrate p62/SQSTM1 indicates its degradation by autophagy.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, Huh7, or primary hepatocytes) and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 50-500 µM) for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., rapamycin or starvation). For autophagic flux analysis, treat a parallel set of cells with this compound in the presence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last 2-4 hours of the treatment period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an ECL detection system.

-

Quantification: Densitometrically quantify the band intensities. An increase in the LC3-II/LC3-I ratio or total LC3-II levels, and a decrease in p62 levels, would indicate induction of autophagy.

Fluorescence Microscopy of GFP-LC3 Puncta

This method allows for the visualization and quantification of autophagosome formation within cells.

Protocol:

-

Cell Culture and Transfection: Plate cells on glass coverslips or in glass-bottom dishes. Transfect cells with a plasmid encoding GFP-LC3 using a suitable transfection reagent. Allow 24-48 hours for protein expression.

-

Treatment: Treat the GFP-LC3 expressing cells with this compound as described in the Western blot protocol.

-

Fixation and Staining: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

-

Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta per cell indicates an increase in autophagosome formation.

Analysis of AMPK and mTOR Signaling

To investigate the upstream signaling pathways, the phosphorylation status of key proteins in the AMPK and mTOR pathways can be assessed by Western blotting.

Protocol:

-

Cell Treatment and Lysis: Treat and lyse cells as described in the general Western blot protocol.

-

Western Blotting: Perform SDS-PAGE and transfer as previously described.

-

Antibody Incubation: Probe membranes with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated mTOR (p-mTOR), total mTOR, phosphorylated ULK1 (p-ULK1), and total ULK1.

-

Detection and Quantification: Visualize and quantify the bands. An increase in the p-AMPK/AMPK and p-ULK1/ULK1 ratios, and a decrease in the p-mTOR/mTOR ratio, would support the proposed signaling pathway.

Conclusion and Future Directions

While direct evidence is currently lacking, the existing literature on related bile acids strongly suggests that this compound has the potential to modulate autophagy. The most probable mechanism involves the activation of the TGR5 receptor, leading to a cAMP-mediated activation of the AMPK signaling pathway and subsequent induction of autophagy via activation of the ULK1 complex and inhibition of mTORC1. However, a potential counteracting role through FXR activation cannot be excluded.

Future research should focus on:

-

Directly assessing the binding affinity and activation of TGR5 and FXR by this compound.

-

Quantifying the dose- and time-dependent effects of this compound on autophagic flux in relevant cell types.

-

Elucidating the precise downstream signaling events, including the measurement of cAMP levels and the phosphorylation status of AMPK, mTOR, and ULK1.

-

Investigating the in vivo effects of this compound on autophagy in animal models of diseases where autophagy is dysregulated.

A thorough understanding of the role of this compound in modulating autophagy will be crucial for its potential development as a therapeutic agent for a variety of diseases. The experimental frameworks provided in this guide offer a solid foundation for initiating such investigations.

References

- 1. The bile acid receptor FXR attenuates acinar cell autophagy in chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bile acid receptor FXR attenuates acinar cell autophagy in chronic pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepatic Autophagy Deficiency Compromises FXR Functionality and Causes Cholestatic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. physoc.org [physoc.org]

- 5. researchgate.net [researchgate.net]

Dehydrocholate's Interaction with Nuclear Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrocholic acid (DHCA), a synthetic tri-keto bile acid, has long been utilized for its choleretic properties, promoting an increase in bile flow. While its primary clinical application lies in managing cholestatic conditions, the precise molecular mechanisms underpinning its broader physiological effects, particularly its interaction with the intricate network of nuclear receptors that govern bile acid homeostasis, remain an area of active investigation. This technical guide consolidates the current understanding of dehydrocholate's engagement with key nuclear receptors, including the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Vitamin D Receptor (VDR), and Liver X Receptor (LXR). A significant focus is placed on the potential indirect nature of these interactions, mediated through the metabolism of DHCA and its subsequent influence on the endogenous bile acid pool.

Core Findings: An Indirect Interaction with Nuclear Receptors

Current scientific literature does not provide direct evidence of dehydrocholic acid acting as a potent agonist or antagonist for the major nuclear receptors involved in bile acid metabolism (FXR, PXR, CAR, VDR, and LXR). However, a compelling body of research suggests that DHCA exerts its influence on these signaling pathways through indirect mechanisms. The primary mechanisms of action are twofold:

-

Rapid Hepatic Metabolism: Upon administration, dehydrocholic acid is rapidly and extensively metabolized in the liver. The principal metabolic pathway involves the sequential reduction of its three keto groups at positions 3, 7, and 12. This biotransformation yields a series of partially or completely reduced hydroxy-keto and fully hydroxylated bile acid derivatives. The major metabolites identified in human studies include 3α-hydroxy-7,12-diketo-5β-cholanoic acid and 3α,7α-dihydroxy-12-keto-5β-cholanoic acid, with a smaller fraction being converted back to cholic acid.[1][2] These metabolites, possessing hydroxyl groups, are structurally more akin to endogenous bile acids that are known to be ligands for nuclear receptors.

-

Alteration of the Endogenous Bile Acid Pool: As a potent choleretic, dehydrocholic acid significantly increases the volume of bile flow. This physiological effect is accompanied by a marked decrease in the secretion of endogenous bile acids.[3] By altering the composition and concentration of the circulating bile acid pool, DHCA indirectly modulates the activation state of nuclear receptors, as the relative abundance of their natural ligands, such as chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), and lithocholic acid (LCA), is changed.

While direct interaction data for DHCA is lacking, one general medical information source suggests a potential interaction with FXR, which regulates bile acid synthesis and transport.[4] However, this statement is not substantiated by primary experimental data in the reviewed literature and may represent an inference based on its classification as a bile acid.

Interaction with Specific Nuclear Receptors: A Metabolite-Driven Hypothesis

The following sections explore the potential for this compound's metabolites to interact with key nuclear receptors, drawing parallels with the known activities of structurally similar bile acids.

Farnesoid X Receptor (FXR)

FXR is the primary bile acid sensor in the body, playing a pivotal role in the negative feedback regulation of bile acid synthesis. While DHCA itself is not a recognized FXR agonist, its metabolite, cholic acid, is a known, albeit weak, FXR agonist. The more abundant hydroxy-keto metabolites have not been extensively studied for their FXR activity. It is plausible that these metabolites could have some affinity for FXR, thereby contributing to the overall physiological response to DHCA administration.

Pregnane X Receptor (PXR)

PXR is a xenobiotic sensor that also responds to certain endogenous molecules, including the toxic secondary bile acid, lithocholic acid. PXR activation leads to the upregulation of detoxification enzymes, such as cytochrome P450 3A4 (CYP3A4). The potential for DHCA's metabolites to activate PXR is an area that warrants further investigation, as this could contribute to its therapeutic effects in cholestasis by promoting the detoxification of accumulated bile acids.

Constitutive Androstane Receptor (CAR)

CAR is another key regulator of xenobiotic and endobiotic metabolism. While some bile acids can indirectly activate CAR, there is no evidence to suggest that DHCA or its metabolites are direct CAR ligands.

Vitamin D Receptor (VDR)

The VDR is activated by its cognate ligand, 1α,25-dihydroxyvitamin D3, as well as by the secondary bile acid, lithocholic acid. This interaction is implicated in the regulation of intestinal calcium absorption and immune responses. The structural dissimilarity between DHCA/its metabolites and known VDR ligands makes a direct interaction less likely, but it cannot be entirely ruled out without specific experimental data.

Liver X Receptor (LXR)

LXRs are critical regulators of cholesterol homeostasis. Certain oxysterols, which are cholesterol derivatives, are the primary endogenous ligands for LXRs. There is no current evidence to suggest an interaction between this compound or its metabolites and LXR.

Signaling Pathways and Downstream Effects

The indirect modulation of nuclear receptor activity by this compound and its metabolites can be visualized through the established signaling pathways of bile acid regulation.

Experimental Protocols

To elucidate the direct and indirect interactions of dehydrocholic acid and its metabolites with nuclear receptors, the following experimental approaches are recommended:

Ligand Binding Assays

-

Objective: To determine if DHCA or its primary metabolites directly bind to the ligand-binding domain (LBD) of FXR, PXR, CAR, VDR, and LXR.

-

Methodology:

-

Competitive Radioligand Binding Assay:

-

Prepare recombinant LBDs of the target nuclear receptors.

-

Incubate a constant concentration of a high-affinity radiolabeled ligand for each receptor with increasing concentrations of unlabeled DHCA or its metabolites.

-

Separate bound from free radioligand using methods such as filter binding or scintillation proximity assay.

-

Measure the amount of bound radioligand and calculate the IC50 value for each test compound.

-

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay:

-

Use commercially available kits or develop an in-house assay with tagged nuclear receptor LBDs and a fluorescently labeled coactivator peptide.

-

In the presence of an agonist, the coactivator peptide is recruited to the LBD, bringing the donor and acceptor fluorophores in close proximity and generating a FRET signal.

-

Test the ability of DHCA and its metabolites to either induce this signal (agonist activity) or inhibit the signal induced by a known agonist (antagonist activity).

-

-

Cell-Based Reporter Gene Assays

-

Objective: To assess the functional consequence of any potential binding by measuring the ability of DHCA and its metabolites to activate or inhibit nuclear receptor-mediated gene transcription.

-

Methodology:

-

Transfect a suitable cell line (e.g., HepG2, HEK293T) with two plasmids:

-

An expression vector for the full-length nuclear receptor or a chimeric receptor containing the LBD of interest fused to a GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the specific nuclear receptor (or a GAL4 upstream activating sequence for the chimeric receptor).

-

-

Treat the transfected cells with a range of concentrations of DHCA, its metabolites, and appropriate positive and negative controls.

-

After an incubation period, lyse the cells and measure luciferase activity.

-

Calculate EC50 (for agonists) or IC50 (for antagonists) values.

-

Gene Expression Analysis in Primary Hepatocytes

-

Objective: To investigate the effect of DHCA on the expression of endogenous target genes of nuclear receptors in a more physiologically relevant system.

-

Methodology:

-

Isolate primary hepatocytes from human or animal models.

-

Treat the cultured hepatocytes with DHCA and relevant controls.

-

After treatment, isolate total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of key target genes, such as CYP7A1, SHP, FGF19 (for FXR), CYP3A4, MDR1 (for PXR), and CYP2B6 (for CAR).

-

Analyze changes in gene expression relative to untreated controls.

-

Quantitative Data Summary

As direct quantitative data for the interaction of dehydrocholic acid with nuclear receptors is not available in the current literature, the following table summarizes the known interactions of key endogenous bile acids with these receptors to provide a comparative context.

| Nuclear Receptor | Endogenous Ligand | Interaction Type | Reported EC50/IC50 |

| FXR | Chenodeoxycholic Acid (CDCA) | Agonist | ~10-50 µM |

| Cholic Acid (CA) | Weak Agonist | >100 µM | |

| Deoxycholic Acid (DCA) | Agonist | ~10-50 µM | |

| Lithocholic Acid (LCA) | Agonist | ~10-50 µM | |

| PXR | Lithocholic Acid (LCA) | Agonist | Potent, species-dependent |

| VDR | Lithocholic Acid (LCA) | Agonist | Micromolar range |

| CAR | - | Not a direct ligand | - |

| LXR | Oxysterols | Agonist | Nanomolar to low micromolar |

Conclusion and Future Directions

For researchers and professionals in drug development, this understanding has several implications:

-

When evaluating the pharmacological profile of DHCA, it is crucial to consider the activity of its metabolites.

-

The development of novel choleretic agents could be guided by designing molecules that are metabolized to specific, receptor-active bile acid species.

-

Further research, employing the experimental protocols outlined in this guide, is necessary to definitively characterize the interaction of DHCA's metabolites with the full spectrum of nuclear receptors. Such studies will provide a more complete picture of the molecular mechanisms underlying the therapeutic effects of dehydrocholic acid and may unveil new opportunities for targeted drug design in the management of cholestatic and metabolic diseases.

References

- 1. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triketocholanoic (Dehydrocholic) Acid. HEPATIC METABOLISM AND EFFECT ON BILE FLOW AND BILIARY LIPID SECRETION IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of dehydrocholic acid on the secretion of bile acids and biliary lipids in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Dehydrocholic Acid used for? [synapse.patsnap.com]

In Vivo Metabolic Fate of Dehydrocholate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrocholate (DHC), a synthetic bile acid, is primarily metabolized in the liver through a series of reduction reactions, leading to the formation of various hydroxylated and keto-bile acid derivatives. The resulting metabolites are then conjugated and predominantly excreted in the bile, with a smaller fraction eliminated through urine and feces. This technical guide provides an in-depth overview of the in vivo metabolic fate of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. The document includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to support further research and drug development.

Introduction

Dehydrocholic acid, a tri-keto bile acid, is utilized for its choleretic properties, increasing the volume of bile secretion. Understanding its metabolic journey within a biological system is crucial for assessing its efficacy and safety. This guide synthesizes available data to present a comprehensive picture of the in vivo biotransformation of this compound.

Absorption and Distribution

Following oral administration, dehydrocholic acid is well-absorbed in the gastrointestinal tract. Once absorbed, it is rapidly taken up by the liver, the primary site of its metabolic activity[1]. Limited information is available on the specific tissue distribution of this compound and its metabolites. However, studies using radiolabeled compounds in rats can provide insights into the relative concentrations in various organs.

Experimental Protocol: Tissue Distribution of Radiolabeled this compound in Rats

A general protocol to investigate the tissue distribution of this compound involves the following steps:

-

Radiolabeling: Synthesize [14C]- or [3H]-labeled this compound.

-

Animal Model: Utilize male Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions.

-

Administration: Administer a single intravenous or oral dose of the radiolabeled this compound.

-

Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-administration), euthanize the animals and collect various tissues, including the liver, kidneys, spleen, heart, lungs, and brain.

-

Sample Processing: Homogenize the collected tissues.

-

Quantification: Determine the amount of radioactivity in each tissue sample using liquid scintillation counting.

-

Data Analysis: Express the results as the percentage of the administered dose per gram of tissue to determine the tissue distribution profile.[2][3][4][5]

Metabolism

The primary metabolic pathway for this compound is the sequential and stereospecific reduction of its three keto groups at positions 3, 7, and 12. This biotransformation occurs predominantly in the liver.

Hepatic Metabolism

In the liver, this compound undergoes reduction to form a series of hydroxylated keto-bile acids. The major metabolites identified in humans are a dihydroxy-monoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) and a monohydroxy-diketo bile acid (3α-hydroxy-7,12-diketo-5β-cholanoic acid). A smaller fraction is completely reduced to cholic acid.[6]

The enzymes responsible for this reduction are believed to be various isoforms of hydroxysteroid dehydrogenases (HSDs) , particularly 3α-hydroxysteroid dehydrogenase (3α-HSD) and 12α-hydroxysteroid dehydrogenase (12α-HSD) . These enzymes catalyze the conversion of keto groups to hydroxyl groups.[7][8][9][10][11][12]

Role of Gut Microbiota

After biliary excretion into the intestine, the metabolites of this compound can be further transformed by the gut microbiota. For instance, cholic acid, a primary bile acid, can be 7α-dehydroxylated by intestinal bacteria to form deoxycholic acid, a secondary bile acid.[13]

Metabolic Pathways

The metabolic conversion of this compound can be visualized as a stepwise reduction process.

Excretion

The primary route of excretion for this compound and its metabolites is through the bile.

Biliary Excretion

In humans, over 80% of an intravenously administered dose of radiolabeled dehydrocholic acid is rapidly excreted in the bile as glycine and taurine conjugates.[6] The major metabolites found in bile are the conjugated forms of 3α,7α-dihydroxy-12-keto-5β-cholanoic acid (approximately 70% of excreted radioactivity) and 3α-hydroxy-7,12-diketo-5β-cholanoic acid (approximately 20%).[6] Conjugated cholic acid accounts for about 10% of the radioactivity in bile.[6]

Fecal and Urinary Excretion

Information on the quantitative excretion of this compound and its metabolites in urine and feces is limited. In rats, deoxycholic acid and oxo-bile acids are reported to be increased in the feces after this compound administration. Further studies are needed to provide a complete mass balance and to quantify the percentage of the administered dose excreted through these routes.

Quantitative Data Summary

| Biological Matrix | Species | Compound | Percentage of Administered Dose / Relative Abundance | Citation |

| Bile | Human | Conjugated 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | ~70% of biliary radioactivity | [6] |

| Bile | Human | Conjugated 3α-hydroxy-7,12-diketo-5β-cholanoic acid | ~20% of biliary radioactivity | [6] |

| Bile | Human | Conjugated Cholic Acid | ~10% of biliary radioactivity | [6] |

| Bile | Human | Total Radioactivity | >80% of intravenous dose | [6] |

| Feces | Rat | Deoxycholic Acid | Increased | |

| Feces | Rat | Oxo-bile Acids | Increased |

Experimental Protocols

In Vivo Metabolism Study in Rats

This protocol outlines a typical procedure for studying the metabolism of this compound in rats.

Detailed Steps:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. They should be acclimatized for at least one week under standard laboratory conditions.

-

Administration: this compound can be administered orally via gavage or intravenously. For oral administration, a typical vehicle is 0.5% carboxymethylcellulose.[14][15][16][17][18]

-

Sample Collection:

-

Urine and Feces: House rats in metabolic cages for separate collection of urine and feces at specified time intervals (e.g., 0-8h, 8-24h, 24-48h).

-

Blood: Collect blood samples from the tail vein or another appropriate site at various time points into heparinized tubes.

-

Bile: For detailed biliary excretion studies, bile duct cannulation can be performed to collect bile continuously.

-

-

Sample Preparation:

-

Plasma: Centrifuge blood samples to obtain plasma. Precipitate proteins using a solvent like acetonitrile.

-

Urine: Centrifuge to remove particulate matter.

-

Feces: Homogenize fecal samples in a suitable solvent (e.g., methanol/water).

-

Bile: Can often be diluted and directly analyzed.

-

-

Analytical Method: Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation and quantification of this compound and its metabolites.[19][20][21][22][23][24]

LC-MS/MS Method for Quantification

A general LC-MS/MS method for the analysis of this compound and its hydroxy-keto metabolites would involve:

-

Chromatography: A reverse-phase C18 column is typically used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate is employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity for quantification. Specific precursor-to-product ion transitions for this compound and each metabolite need to be optimized.

Conclusion

The in vivo metabolic fate of this compound is characterized by extensive hepatic reduction and subsequent biliary excretion of its conjugated metabolites. The primary biotransformation products are hydroxylated keto-derivatives, with cholic acid also being formed. While the major routes of metabolism and excretion have been elucidated, further quantitative studies, particularly in animal models, are necessary to fully understand the mass balance and tissue distribution of this compound and its metabolites. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug metabolism and development.

References

- 1. What is the mechanism of Dehydrocholic Acid? [synapse.patsnap.com]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. Interrogating the relationship between rat in vivo tissue distribution and drug property data for >200 structurally unrelated molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution of prolylhydroxyproline and its metabolites after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the Tissue Distribution of a Long-Circulating Glucagon-like Peptide-1 Agonist Determined by Positron Emission Tomography and Quantitative Whole-Body Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3alpha-hydroxysteroid dehydrogenase (Mediterraneibacter gnavus ATCC 29149) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 12alpha-Hydroxysteroid dehydrogenase from Clostridium group P strain C48-50 ATCC No. 29733: partial purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. 3α-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]

- 11. Structure and function of 3 alpha-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3alpha-Hydroxysteroid dehydrogenase type III deficiency: a novel mechanism for hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deoxycholate metabolism in alcoholic cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research.fsu.edu [research.fsu.edu]

- 15. ouv.vt.edu [ouv.vt.edu]

- 16. research-support.uq.edu.au [research-support.uq.edu.au]

- 17. iacuc.wsu.edu [iacuc.wsu.edu]

- 18. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 19. researchgate.net [researchgate.net]

- 20. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. UPLC-MS/MS-Based Rat Serum Metabolomics Reveals the Detoxification Mechanism of Psoraleae Fructus during Salt Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Development of an Untargeted LC-MS Metabolomics Method with Postcolumn Infusion for Matrix Effect Monitoring in Plasma and Feces - PMC [pmc.ncbi.nlm.nih.gov]

- 24. agilent.com [agilent.com]

Dehydrocholate structure-activity relationship for choleresis

An In-depth Technical Guide on the Structure-Activity Relationship of Dehydrocholate for Choleresis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrocholic acid (DHC), a synthetic bile acid, is a well-established choleretic agent, meaning it stimulates the secretion of bile from the liver. This property has led to its investigation and use in various clinical contexts to enhance bile flow. Understanding the structure-activity relationship (SAR) of this compound and its derivatives is crucial for the rational design of novel and more effective choleretic drugs. This technical guide provides a comprehensive overview of the current knowledge regarding the SAR of this compound, its metabolism, proposed mechanisms of action, and the experimental protocols used for its evaluation. While extensive quantitative SAR data for a wide range of this compound analogs is not abundant in publicly available literature, this guide synthesizes the existing information to provide a foundational understanding for researchers in the field.

Introduction to this compound and Choleresis

Dehydrocholic acid (3,7,12-triketo-5β-cholan-24-oic acid) is a synthetic bile acid characterized by the presence of ketone groups at positions 3, 7, and 12 of the steroid nucleus. This key structural feature distinguishes it from naturally occurring bile acids, which possess hydroxyl groups at these positions. The primary pharmacological effect of dehydrocholic acid is its ability to induce "hydrocholeresis," a type of choleresis characterized by an increase in the volume of bile with a concurrent decrease in the concentration of bile salts, cholesterol, and phospholipids.[1][2] This suggests that this compound primarily stimulates the secretion of a watery, electrolyte-rich bile.

The choleretic action of this compound is considered to be bile acid-dependent, and its potency is reported to be approximately twice that of cholic acid.[3] The clinical utility of choleretic agents like this compound lies in their potential to treat cholestatic conditions, improve biliary drainage, and facilitate the excretion of certain toxins from the liver.

Metabolism of Dehydrocholic Acid

Upon administration, dehydrocholic acid is rapidly taken up by hepatocytes and undergoes extensive metabolism. The ketone groups are sequentially and stereospecifically reduced to hydroxyl groups. The major metabolic pathway involves the reduction of the keto groups, leading to the formation of hydroxy-oxo derivatives.[4][5]

The primary metabolites identified in humans and rats are:

-

3α,7α-dihydroxy-12-keto-5β-cholanoic acid: This is the major metabolite, accounting for approximately 70% of the metabolites.[4][5]

-

3α-hydroxy-7,12-diketo-5β-cholanoic acid: This is a secondary metabolite, representing about 20% of the metabolic products.[4][5]

-

Cholic acid: A small fraction (around 10%) of dehydrocholic acid is completely reduced to cholic acid.[4][5]

These metabolites, particularly the hydroxy-keto derivatives, are also believed to possess hydrocholeretic properties, contributing to the overall pharmacological effect of dehydrocholic acid.[4]

Structure-Activity Relationship for Choleresis

A comprehensive quantitative structure-activity relationship (SAR) for a broad series of this compound analogs is not well-documented in the available scientific literature. However, based on the metabolism of dehydrocholic acid and studies on other bile acids, some key structural features influencing choleretic activity can be inferred.

The primary determinant of the choleretic activity of this compound and its metabolites is the presence and position of the ketone and hydroxyl groups on the steroid nucleus. The conversion of the more lipophilic dehydrocholic acid to more hydrophilic hydroxy-keto metabolites appears to be a crucial step for its choleretic effect.

| Compound | Structure | Choleretic Activity | Notes |